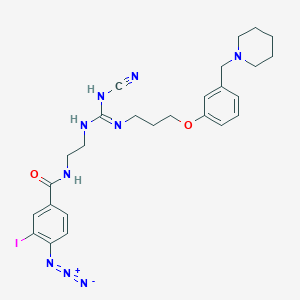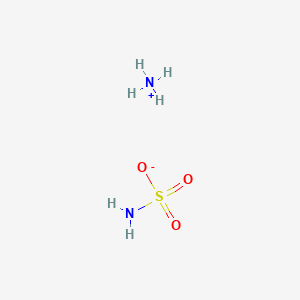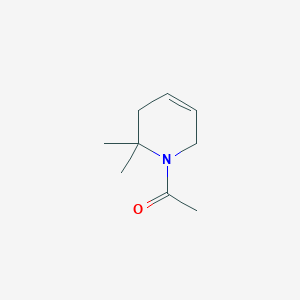
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine (ATDP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is widely used in scientific research due to its unique properties. ATDP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is not fully understood. However, it is believed that 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine acts as a chelating agent, forming stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have anti-inflammatory properties, reducing inflammation in various tissues. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been shown to have neuroprotective effects, protecting neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Additionally, it has a unique structure, making it useful for various applications. However, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine also has some limitations. It is unstable in the presence of air and moisture, requiring careful handling. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are several future directions for research involving 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine. One area of interest is the development of new synthetic methods for 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its derivatives. Additionally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a chiral auxiliary in asymmetric synthesis has not been fully explored. Further research is needed to fully understand the mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its effects on various enzymes and tissues. Finally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer, should be further investigated.
Méthodes De Synthèse
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with acetic anhydride, followed by hydrogenation. Another method involves the reaction of 2,6-dimethylpyridine with acetic acid and hydrogen in the presence of a catalyst. Both methods yield 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine in high purity and yield.
Applications De Recherche Scientifique
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been extensively studied for its potential use in scientific research. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
132644-83-8 |
|---|---|
Nom du produit |
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(6,6-dimethyl-2,5-dihydropyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-5-4-6-9(10,2)3/h4-5H,6-7H2,1-3H3 |
Clé InChI |
IMBTVIJQVWZDKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CCC1(C)C |
SMILES canonique |
CC(=O)N1CC=CCC1(C)C |
Synonymes |
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
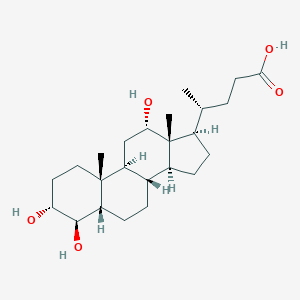
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)


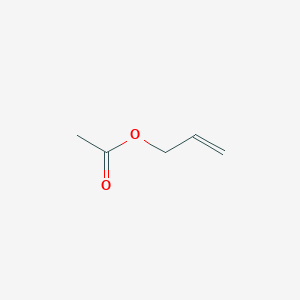
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
